molecular formula C15H15N5O3S2 B13381525 N-(4-methylphenyl)-2-{4-oxo-2-[(2-oxo-1,3-thiazolidin-4-ylidene)hydrazono]-1,3-thiazolidin-5-yl}acetamide

N-(4-methylphenyl)-2-{4-oxo-2-[(2-oxo-1,3-thiazolidin-4-ylidene)hydrazono]-1,3-thiazolidin-5-yl}acetamide

Cat. No.: B13381525
M. Wt: 377.4 g/mol
InChI Key: VRRODVFSPSKFPM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{4-oxo-2-[(2-oxo-1,3-thiazolidin-4-ylidene)hydrazono]-1,3-thiazolidin-5-yl}acetamide is a complex organic compound that belongs to the class of thiazolidinones

Properties

Molecular Formula

C15H15N5O3S2

Molecular Weight

377.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C15H15N5O3S2/c1-8-2-4-9(5-3-8)16-12(21)6-10-13(22)18-14(25-10)20-19-11-7-24-15(23)17-11/h2-5,10H,6-7H2,1H3,(H,16,21)(H,17,19,23)(H,18,20,22)

InChI Key

VRRODVFSPSKFPM-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\3/CSC(=O)N3)/S2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=C3CSC(=O)N3)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{4-oxo-2-[(2-oxo-1,3-thiazolidin-4-ylidene)hydrazono]-1,3-thiazolidin-5-yl}acetamide typically involves the reaction of 4-methylphenylhydrazine with a thiazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield. The use of advanced techniques, such as high-performance liquid chromatography (HPLC), may be employed to monitor the progress of the reaction and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{4-oxo-2-[(2-oxo-1,3-thiazolidin-4-ylidene)hydrazono]-1,3-thiazolidin-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{4-oxo-2-[(2-oxo-1,3-thiazolidin-4-ylidene)hydrazono]-1,3-thiazolidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways within the cell. The compound may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide
  • **N-(4-methylphen

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